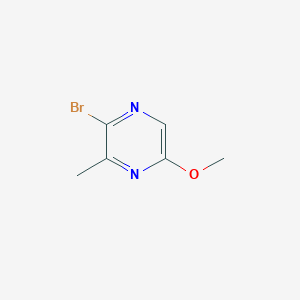
2-Bromo-5-methoxy-3-methylpyrazine
Vue d'ensemble
Description
2-Bromo-5-methoxy-3-methylpyrazine (2-BMM) is an organic compound belonging to the family of pyrazines. It is a colorless, volatile liquid with a pleasant odor, and is used as a flavoring and aroma compound in food and beverage products. It is also used for its medicinal properties, and is found in many pharmaceutical products. 2-BMM is a relatively new compound, and has only recently been studied for its potential applications.
Applications De Recherche Scientifique
Fragmentation Pathways in Mass Spectrometry
One of the applications of similar compounds to 2-Bromo-5-methoxy-3-methylpyrazine is in the study of fragmentation pathways in mass spectrometry. Kolor and Rizzo (1971) discussed the mass spectra of compounds like 2-methoxy-3-methylpyrazine and 2-methylthio-3-methylpyrazine. Their work highlighted a novel loss of H2O from the molecular ion, indicating a skeletal rearrangement in the molecular ion preceding the expulsion of H2O and H2S. Such studies are crucial for understanding the behavior of pyrazine derivatives in mass spectrometric analysis (Kolor & Rizzo, 1971).
Synthesis of Astechrome
Ohta, Jing, and Aoyagi (1993) described the synthesis of 2-chloro-6-(indol-3-ylmethyl-5-methoxy-3-methylpyrazine 1-oxide, a compound structurally related to this compound. This synthesis was part of an approach to create Astechrome, highlighting the role of pyrazine derivatives in the synthesis of complex organic compounds (Ohta, Jing, & Aoyagi, 1993).
Photosensitizers for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including derivatives of this compound, have been noted for their use in photodynamic therapy, particularly in cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
The study of the photophysical and photochemical properties of pyrazine derivatives, as mentioned by Pişkin, Canpolat, and Öztürk (2020), is an important application in understanding the behavior of these compounds under various light conditions. This knowledge is crucial for their application in fields like photodynamic therapy and material sciences.
Corrosion Inhibition
Another significant application is in corrosion science. Obot and Gasem (2014) investigated the adsorption properties of various pyrazine compounds, including derivatives similar to this compound, on steel corrosion. They used quantum chemical calculations and molecular dynamics simulation to understand how these compounds could act as corrosion inhibitors (Obot & Gasem, 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mécanisme D'action
Mode of Action
Pyrazines and their derivatives are known to participate in various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIAFDBSYBFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)
![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
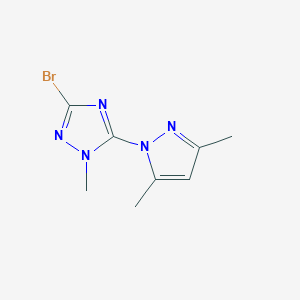
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
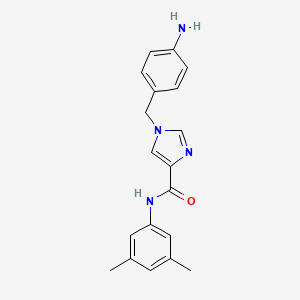
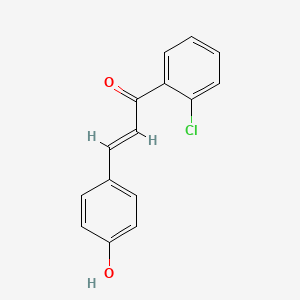
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)
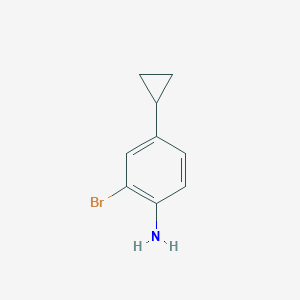
![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
